3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid
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Overview
Description
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid is a synthetic organic compound that features a triazole ring, a hydroxypropyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper(I) catalyst.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the triazole ring.
Formation of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the triazole derivative with a propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of ethers or esters
Scientific Research Applications
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as biocompatibility and mechanical strength.
Biochemistry: It can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl and propanoic acid groups can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid
- 3-{[1-(4-hydroxybutyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid
- 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}butanoic acid
Uniqueness
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the triazole ring provides stability and versatility in chemical reactions, while the hydroxypropyl and propanoic acid groups enhance its solubility and potential biological activity.
Properties
Molecular Formula |
C9H15N3O4 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-[[1-(3-hydroxypropyl)triazol-4-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C9H15N3O4/c13-4-1-3-12-6-8(10-11-12)7-16-5-2-9(14)15/h6,13H,1-5,7H2,(H,14,15) |
InChI Key |
FRTHAMOSHIDLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCO)COCCC(=O)O |
Origin of Product |
United States |
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